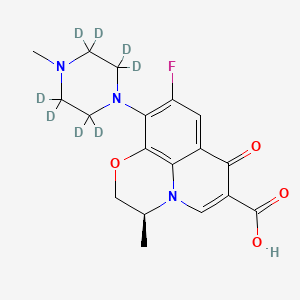

レボフロキサシン-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levofloxacin-d8 is the deuterium labeled Levofloxacin . Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .

Molecular Structure Analysis

Levofloxacin-d8 has a molecular formula of C18H20FN3O4 . Its molecular weight is 369.4 g/mol . The IUPAC name is (2 S )-7-fluoro-2-methyl-6- (2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo [7.3.1.0 5,13 ]trideca-5 (13),6,8,11-tetraene-11-carboxylic acid .Chemical Reactions Analysis

Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .Physical and Chemical Properties Analysis

Levofloxacin-d8 has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . Its rotatable bond count is 2 . The exact mass is 369.19399826 g/mol .科学的研究の応用

光触媒分解

レボフロキサシン-d8は、光触媒分解に関する研究に使用されます {svg_1}. ある研究では、トリドープB-Ce-Ag TiO2光触媒が合成され、UV-A照射下でのエンテロコッカス・フェカリスを用いた水消毒と、太陽光下でのレボフロキサシン抗生物質の分解について評価されました {svg_2}. 触媒の特性評価により、球状のナノ粒子は13 nmの結晶子サイズと2.8〜2.9 eVのバンドギャップエネルギー値を持つことが明らかになりました {svg_3}.

電気触媒分解

This compoundの別の用途は、電気触媒分解の分野にあります {svg_4}. ある研究では、BDD、Ti4O7、およびRu-Ti電極を用いて、レボフロキサシンの電気触媒分解性能に対する塩素含有環境の影響について調査しました {svg_5}. 電極性能の比較分析により、Cl−の存在は、すべての電極におけるレボフロキサシンの除去および鉱化効率を向上させることが示されました {svg_6}.

抗生物質効力改善

This compoundは、レボフロキサシンの安定性と抗生物質効力を改善することを目的とした研究にも使用されます {svg_7}. レボフロキサシンは、固体および溶液の剤形で市販されている広域スペクトルフルオロキノロン系抗生物質です {svg_8}. しかし、この物質は周囲条件下で固体水和物を形成し、光によって分解するため、固体特性と用量が変化する可能性があります {svg_9}.

作用機序

Target of Action

Levofloxacin-d8, like other fluoroquinolone antibiotics, primarily targets two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are type II topoisomerases and have unique functions within the bacterial cell .

Mode of Action

Levofloxacin-d8 inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . This interaction with its targets leads to the inhibition of relaxation of supercoiled DNA and promotes breakage of DNA strands . This action disrupts the replication and transcription processes of the bacteria, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Levofloxacin-d8 is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, Levofloxacin-d8 prevents the unwinding of supercoiled DNA, which is a critical step in DNA replication . This disruption of the DNA replication process leads to the death of the bacterial cell .

Pharmacokinetics

Levofloxacin-d8 is rapidly and completely absorbed, with plasma concentrations in healthy volunteers reaching a mean peak within 1 to 2 hours after oral administration . The bioavailability of oral Levofloxacin-d8 approaches 100% . It is widely distributed throughout the body, including skin tissue, macrophages, prostate, and lung tissue . Levofloxacin-d8 is approximately 24 to 38% bound to serum plasma proteins, primarily albumin . The plasma elimination half-life ranges from 6 to 8 hours in individuals with normal renal function . Approximately 80% of Levofloxacin-d8 is eliminated as unchanged drug in the urine through glomerular filtration and tubular secretion .

Result of Action

The result of Levofloxacin-d8’s action is the death of the bacterial cell. By inhibiting key enzymes involved in DNA replication, Levofloxacin-d8 prevents the bacteria from replicating and repairing their DNA, leading to cell death .

Action Environment

The action, efficacy, and stability of Levofloxacin-d8 can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can interfere with the activity of fluoroquinolones . Additionally, the pH of the environment can affect the solubility and absorption of Levofloxacin-d8 . It is also important to note that the effectiveness of Levofloxacin-d8 can be reduced in bacterial cells that have developed resistance to fluoroquinolones .

Safety and Hazards

将来の方向性

Levofloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic, used to treat bacterial infections . It is a safe and effective medicine on the World Health Organization’s essential medicines list . It was patented in 1987 and subsequently received FDA-approval in 1996 for medical use in the United States .

特性

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1/i3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-FMBBTWBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675991 |

Source

|

| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217716-71-6 |

Source

|

| Record name | (3S)-9-Fluoro-3-methyl-10-[4-methyl(~2~H_8_)piperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。